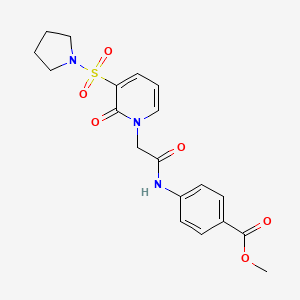

![molecular formula C13H15NO5S B2582531 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide CAS No. 1448137-14-1](/img/structure/B2582531.png)

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

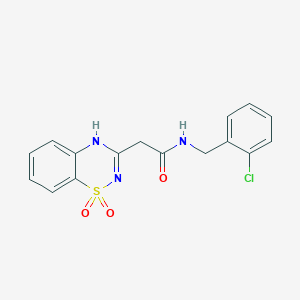

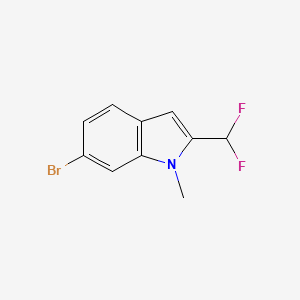

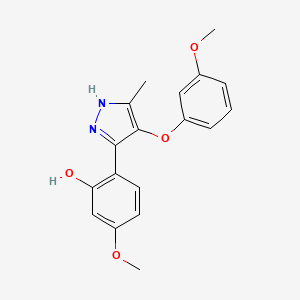

The compound “N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide” appears to contain a benzo[d][1,3]dioxol-5-yl group, which is a common motif in organic chemistry and is found in many natural products . The compound also contains a but-2-yn-1-yl group, which is a type of alkyne, and an ethanesulfonamide group, which is a type of sulfonamide.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ring, which would contribute to the compound’s stability and potentially its reactivity .Chemical Reactions Analysis

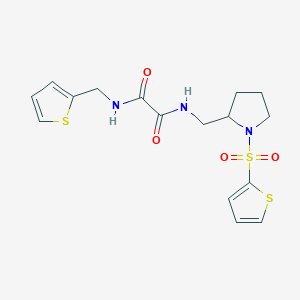

The reactivity of this compound would likely be influenced by the presence of the alkyne and sulfonamide groups. Alkynes are known to undergo a variety of reactions, including addition reactions, while sulfonamides can act as bases or nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ring could contribute to its stability, while the alkyne and sulfonamide groups could influence its reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Screening

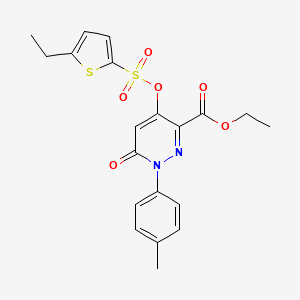

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide and similar compounds have been synthesized and studied for various biological applications. For instance, the synthesis of ethylated sulfonamides incorporating 1,4-benzodioxane moiety has been explored. These compounds have been found to be effective inhibitors of enzymes like lipoxygenase and moderate inhibitors of acetylcholinesterase and butyrylcholinesterase. Some of these derivatives also exhibit antibacterial properties (Irshad et al., 2016).

Catalysis and Organic Synthesis

In the field of organic synthesis, these compounds have been used in oxidative cross-coupling reactions. For example, N-(2‘-Phenylphenyl)benzenesulfonamides have been reacted with acrylate esters in the presence of a palladium-copper catalyst system under air, leading to the formation of various derivatives (Miura et al., 1998).

Neurology and Pharmacology

In the realm of neurology and pharmacology, specific derivatives have been studied for their potential in treating conditions like subarachnoid hemorrhage-induced cerebral vasospasm. Oral administration of certain endothelin receptor antagonists derived from these compounds showed effectiveness in preventing delayed cerebral vasospasm in animal models (Zuccarello et al., 1996).

Antibacterial Properties

New series of benzenesulfonamides, including those derived from this compound, have been synthesized and evaluated for their antibacterial properties, particularly against strains like Escherichia coli. Some of these compounds have been identified as potent inhibitors of bacterial strains, suggesting their potential use as antibacterial agents (Abbasi et al., 2019).

Enzyme Inhibition Studies

These compounds have also been evaluated for their enzyme inhibitory properties. For instance, a study synthesized a series of sulfonamides and tested them as carbonic anhydrase inhibitors. Some derivatives showed significant inhibitory activity, indicating their potential for further study in enzyme inhibition and related pharmaceutical applications (Gul et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5S/c1-2-20(15,16)14-7-3-4-8-17-11-5-6-12-13(9-11)19-10-18-12/h5-6,9,14H,2,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGMWXXVYMUFDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC#CCOC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2582455.png)

![2-[(2-Furylmethyl)amino]-4-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2582461.png)

![N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2582463.png)

![ethyl 4-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2582464.png)